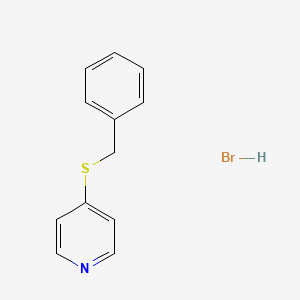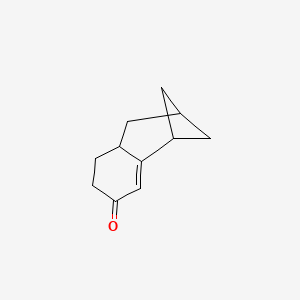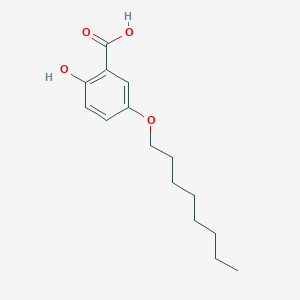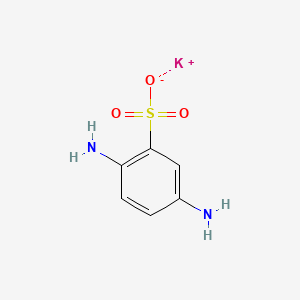
Decanamide, N-(3-aminopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanamide, N-(3-aminopropyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a decanamide backbone with an N-(3-aminopropyl) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Decanamide, N-(3-aminopropyl)- typically involves the reaction of decanoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:
Decanoic Acid Activation: Decanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).
Amide Bond Formation: The activated decanoic acid is then reacted with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure Decanamide, N-(3-aminopropyl)-.
Industrial Production Methods: On an industrial scale, the production of Decanamide, N-(3-aminopropyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Decanamide, N-(3-aminopropyl)- can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group in Decanamide, N-(3-aminopropyl)- can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Decanamide, N-(3-aminopropyl)- can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: The compound is used in the synthesis of polymers and other advanced materials with specific properties.
Biology:
Bioconjugation: The amine group in Decanamide, N-(3-aminopropyl)- allows for its use in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.
Drug Delivery: The compound can be used in the design of drug delivery systems, improving the targeting and release of therapeutic agents.
Medicine:
Pharmaceuticals: Decanamide, N-(3-aminopropyl)- is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
Surfactants: The compound is used in the formulation of surfactants and emulsifiers, enhancing the stability and performance of various industrial products.
Mecanismo De Acción
The mechanism of action of Decanamide, N-(3-aminopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparación Con Compuestos Similares
- N-(3-aminopropyl)decanamide
- N-(2-aminoethyl)decanamide
- N-(4-aminobutyl)decanamide
Comparison:
- N-(3-aminopropyl)decanamide: Similar structure but with different chain length, affecting its physical and chemical properties.
- N-(2-aminoethyl)decanamide: Shorter chain length, leading to different reactivity and solubility.
- N-(4-aminobutyl)decanamide: Longer chain length, influencing its interaction with molecular targets and overall stability.
Uniqueness: Decanamide, N-(3-aminopropyl)- is unique due to its specific chain length and functional groups, which confer distinct properties and reactivity. Its versatility in various applications, from catalysis to drug delivery, highlights its importance in scientific research and industry.
Propiedades
Número CAS |
73772-40-4 |
|---|---|
Fórmula molecular |
C13H28N2O |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)decanamide |
InChI |
InChI=1S/C13H28N2O/c1-2-3-4-5-6-7-8-10-13(16)15-12-9-11-14/h2-12,14H2,1H3,(H,15,16) |
Clave InChI |
PLJISUVFPNUOBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)



![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)

![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)



